N-Ethylpropionamide

Overview

Description

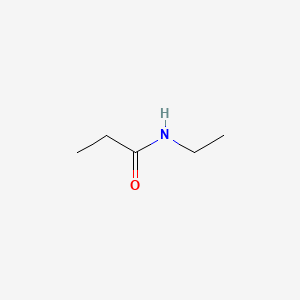

N-Ethylpropionamide is an organic compound with the molecular formula C5H11NO. It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Ethylpropionamide can be synthesized through the reaction of propionyl chloride with ethylamine. The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:

CH3CH2COCl+C2H5NH2→CH3CH2CONHC2H5+HCl

Industrial Production Methods: In industrial settings, this compound can be produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N-Ethylpropionamide undergoes various chemical reactions, including:

Hydrolysis: In the presence of strong acids or bases, this compound can be hydrolyzed to produce propionic acid and ethylamine.

Oxidation: Oxidizing agents can convert this compound to corresponding carboxylic acids.

Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or alcohols in the presence of catalysts.

Major Products:

Hydrolysis: Propionic acid and ethylamine.

Oxidation: Propionic acid.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-Ethylpropionamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Ethylpropionamide involves its interaction with various molecular targets. The amide group can form hydrogen bonds with other molecules, influencing their structure and function. In biological systems, this compound can interact with enzymes and proteins, affecting their activity and stability. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

N-Methylpropionamide: Similar structure but with a methyl group instead of an ethyl group.

N-Propylpropionamide: Similar structure but with a propyl group instead of an ethyl group.

N-Ethylacetamide: Similar structure but with an acetamide group instead of a propionamide group.

Uniqueness: N-Ethylpropionamide is unique due to its specific combination of an ethyl group and a propionamide group. This combination imparts distinct chemical and physical properties, making it suitable for specific applications where other similar compounds may not be as effective .

Biological Activity

N-Ethylpropionamide (NEPA), a compound characterized by the molecular formula , has garnered attention in various fields of research, particularly in medicinal chemistry and biochemistry. This article delves into the biological activity of NEPA, exploring its mechanisms, applications, and relevant research findings.

This compound features an ethyl group attached to a propionamide moiety, which contributes to its unique chemical reactivity. Its structure allows for interactions with various biological targets, making it a candidate for therapeutic applications. The compound's solubility and reactivity are enhanced by its ethyl substitution, which facilitates its use in drug design and development.

Mechanisms of Biological Activity

- Protein Targeting and Degradation : NEPA is primarily utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). These innovative agents are designed to selectively degrade specific proteins within cells via the ubiquitin-proteasome system. The ability of NEPA to link target proteins with E3 ligases is crucial for initiating this degradation process, thereby modulating protein levels effectively .

- Interaction with Biological Systems : Studies have shown that NEPA can influence various biological pathways, including apoptosis, cell cycle regulation, and immune response modulation. Its application in PROTAC technology highlights its role in targeted therapy for diseases like cancer, where dysregulated protein expression is prevalent .

Case Studies

- Study on Structural Dynamics : A study published in Nature Communications investigated the structural dynamics of NEPA clusters using nonlinear infrared spectroscopy. The research revealed insights into the hydrogen-bonding interactions of NEPA in aqueous environments, suggesting that its structural properties could influence its biological activity significantly .

- Salting-Out Extraction Techniques : Another study highlighted the use of NEPA in salting-out extraction processes for nucleosides. The research emphasized the importance of understanding the physiochemical properties of NEPA to optimize extraction methods in pharmaceutical applications .

Comparative Analysis

The following table summarizes key studies and their findings related to NEPA:

Applications in Drug Development

This compound's versatility makes it a valuable tool in both academic research and pharmaceutical development. Its applications include:

- Cancer Therapy : By enabling selective degradation of oncogenic proteins through PROTAC technology.

- Antiviral Research : Potential use against various viral pathogens due to its ability to modulate protein interactions involved in viral replication .

- Biochemical Research : Serving as a model compound for studying peptide interactions and dynamics within cellular environments.

Q & A

Basic Research Questions

Q. How can the molecular structure of N-Ethylpropionamide be determined using computational chemistry methods?

- Methodological Answer : Quantum chemical calculations, such as those based on density functional theory (DFT), can optimize the geometry of this compound and predict bond lengths, angles, and electronic properties. Tools like Gaussian or ORCA can simulate its 3D structure, while SMILES strings (e.g.,

CCNC(=O)CC) and InChI identifiers enable precise molecular representation in cheminformatics software . Statistical thermodynamics and QSPR models further correlate structural features (e.g., rotatable bonds, secondary amide groups) with physical properties like solubility or melting points .

Q. What spectroscopic techniques are suitable for characterizing the amide bonds in this compound?

- Methodological Answer : Vibrational spectroscopy (IR and Raman) is ideal for probing amide I (C=O stretch) and amide II (N-H bend) modes. For example, IR spectra can reveal solvent-dependent frequency shifts in these modes due to hydrogen bonding. Electrostatic potential maps derived from quantum calculations help interpret solvent interactions, with validation against experimental spectra .

Q. How can researchers validate the purity of synthesized this compound?

- Methodological Answer : Combine chromatographic methods (e.g., HPLC or GC-MS) with spectroscopic validation. Nuclear magnetic resonance (NMR) spectroscopy, particularly H and C NMR, can confirm molecular structure by identifying peaks corresponding to the ethyl group (δ ~1.1 ppm) and carbonyl carbon (δ ~170 ppm). Mass spectrometry (MS) verifies molecular weight (101.15 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How do solvent interactions influence the vibrational modes of this compound, and how can these effects be modeled computationally?

- Methodological Answer : Solvent polarity and hydrogen-bonding capacity alter amide I/II frequencies. Molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) can capture these effects. For example, polar solvents like water stabilize the carbonyl group via hydrogen bonding, red-shifting the amide I mode. Coupling vibrational spectroscopic maps (VSMs) with MD trajectories enables quantitative predictions of solvent-induced spectral changes .

Q. What computational approaches are effective for simulating the conformational dynamics of this compound in biomolecular systems?

- Methodological Answer : Tools like NAMD or GROMACS perform MD simulations using force fields (e.g., CHARMM or AMBER). Parameterize the molecule using quantum mechanics/molecular mechanics (QM/MM) to ensure accuracy. Analyze rotatable bonds (e.g., C-N and C-C bonds) to study flexibility, and calculate free energy landscapes to identify stable conformers .

Q. How can contradictions in experimental data on this compound’s thermodynamic properties be resolved?

- Methodological Answer : Systematically compare datasets using meta-analysis frameworks. For example, discrepancies in enthalpy of vaporization may arise from measurement techniques (e.g., calorimetry vs. gas chromatography). Apply QSPR models to predict properties from structural descriptors and cross-validate with experimental values. Use Bayesian statistics to quantify uncertainty and identify outliers .

Q. What strategies optimize the integration of QSPR and neural network models for predicting this compound’s properties?

- Methodological Answer : Train neural networks on datasets containing 2,100+ molecular descriptors (e.g., topological indices, electronic parameters) from sources like CC-DPS. Validate predictions against experimental data (e.g., logP, boiling point) and employ ensemble methods to reduce overfitting. Use SHAP (SHapley Additive exPlanations) analysis to interpret feature importance .

Q. Methodological and Ethical Considerations

Q. What statistical practices are critical when reporting experimental results involving this compound?

- Methodological Answer : Report means with standard deviations (SD) or confidence intervals (CI) to reflect measurement precision. For example, IR peak positions should include ±1 cm error margins. Avoid stating "significant" without p-values (e.g., p < 0.05 from ANOVA). Justify any data rounded beyond three significant figures by instrument precision .

Q. How should researchers design experiments to ensure reproducibility in studies of this compound?

- Methodological Answer : Follow NIH preclinical guidelines: document batch numbers, purity levels, and storage conditions. Provide detailed protocols for synthesis, including reaction times, temperatures, and catalyst concentrations. Share raw data (e.g., crystallographic files, spectra) in repositories like Zenodo, and use version-controlled scripts for computational workflows .

Q. What ethical considerations apply when handling data from studies involving this compound?

- Methodological Answer : For human tissue studies, pseudonymize data and store encryption keys separately. Use REDCap or similar platforms for secure data collection. Obtain IRB approval (e.g., protocol #XYZ-2023) and disclose conflicts of interest. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Properties

IUPAC Name |

N-ethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-3-5(7)6-4-2/h3-4H2,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABMDIECEEGFXNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40334619 | |

| Record name | N-Ethylpropionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5129-72-6 | |

| Record name | N-Ethylpropionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.